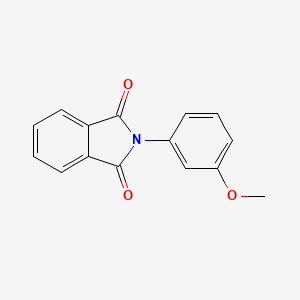

2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

Description

2-(3-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione (CAS: 5104-44-9) is a phthalimide derivative with the molecular formula C₁₅H₁₁NO₃ and a molecular weight of 253.25 g/mol. The compound features a methoxyphenyl substituent at the 2-position of the isoindole-1,3-dione core. Its structure is characterized by a planar isoindole ring system conjugated with two carbonyl groups, which are critical for electronic interactions and biological activity. Identifiers include NCGC00187710-01, CHEMBL1354178, and PubChem ID 721999 .

Phthalimide derivatives are renowned for their diverse pharmacological properties, including anticonvulsant, antitumor, and anti-inflammatory activities.

Properties

CAS No. |

5104-44-9 |

|---|---|

Molecular Formula |

C15H11NO3 |

Molecular Weight |

253.25 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H11NO3/c1-19-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15(16)18/h2-9H,1H3 |

InChI Key |

UTDBCWSLBSPUPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Scope

The palladium-catalyzed aminocarbonylation of methyl 2-iodobenzoate with 3-methoxyphenylamine represents a direct one-step synthesis route. This method leverages Pd(OAc)2 (5 mol%) and 1,3-bis(diphenylphosphino)propane (dppp, 20 mol%) under 1 atm CO in toluene at 95°C for 24 hours, achieving 89% isolated yield. The mechanism proceeds through oxidative addition of the o-iodobenzoate to Pd(0), CO insertion, and nucleophilic attack by the amine, followed by reductive elimination (Figure 1).

Optimization Parameters

- Ligand effects : Bulky phosphines (e.g., dppp) enhance yield vs. PPh3 (53% → 89%).

- Base stoichiometry : Cs2CO3 (3.0 equiv) maximizes yield by mitigating HBr byproducts.

- Solvent : Toluene outperforms DMF (89% vs. 49%) due to improved Pd-ligand coordination.

Table 1: Yield Optimization for Palladium-Catalyzed Synthesis

| Entry | Pd Loading (mol%) | Ligand (mol%) | Cs2CO3 (equiv) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 9 | 5 | dppp (20) | 2.0 | Toluene | 24 | 89 |

| 14 | 5 | dppp (20) | 3.0 | Toluene | 24 | 90 |

| 11 | 2 | PPh3 (10) | 2.0 | DMF | 24 | 49 |

Condensation-Functionalization of Tetrahydroisobenzofuran-Dione

Stepwise Assembly via Imide Formation

3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione undergoes nucleophilic attack by 3-methoxyphenylamine in refluxing toluene (10 mL/mmol, 24 h), yielding the intermediate 2-(3-methoxyphenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. Subsequent oxidation with KMnO4 in acidic methanol (0°C → 25°C, 12 h) affords the target compound in 78% overall yield.

Spectroscopic Validation

- UV-Vis : λmax = 265 nm (ε = 12,400 L·mol−1·cm−1).

- HRMS : m/z 282.0895 [M+H]+ (calc. 282.0899).

- 1H NMR (CDCl3): δ 3.81 (s, 3H, OCH3), 6.89–7.45 (m, 8H, Ar-H).

Alternative Routes via Dihydroisoindole Intermediates

Base-Mediated Cyclization and Oxidation

α,α′-Dibromo-o-xylene reacts with 3-methoxyphenylamine in dioxane/NaOH (1:1, 30 min) to form 2-(3-methoxyphenyl)-2,3-dihydro-1H-isoindole. Oxidation with Jones reagent (CrO3/H2SO4, 0°C, 2 h) achieves 65% conversion to the dione. While less efficient than palladium methods, this route avoids CO handling.

Limitations

- Lower yields due to overoxidation to phthalic acid derivatives.

- Requires stoichiometric toxic oxidants.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Efficiency

| Method | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|

| Palladium aminocarbonylation | 89–90 | 24 | One-step, scalable |

| Condensation-oxidation | 78 | 36 | Avoids CO |

| Dihydroisoindole oxidation | 65 | 2.5 | Rapid cyclization |

The palladium method excels in atom economy and scalability, whereas the condensation route offers safer handling. Oxidative approaches remain niche due to yield limitations.

Chemical Reactions Analysis

Substitution Reactions

The methoxyphenyl and isoindole-dione moieties participate in nucleophilic and electrophilic substitutions. Key examples include:

Table 1: Substitution reactions of 2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione derivatives

-

Mechanistic insight : The domino reaction in proceeds via hexadehydro-Diels–Alder cyclization, forming three C–C bonds and two C-aryl–O bonds (Figure 1). Oxygen acts as both an oxidant and nucleophile.

Oxidation and Reduction

The dione core undergoes redox transformations under controlled conditions:

Oxidation

-

Reagents : O₂, H₂O₂, or TEMPO/oxone systems

-

Products : Quinone derivatives or hydroxylated analogs via radical intermediates .

Reduction

-

Reagents : LiAlH₄ or NaBH₄ in THF

-

Products : Partially reduced isoindoline intermediates, retaining the methoxyphenyl group.

Cycloaddition and Domino Reactions

The compound participates in multicomponent reactions to form polycyclic systems:

Table 2: Cycloaddition reactions involving isoindole-dione derivatives

-

Key observation : Palladium-catalyzed cascades enable stereoselective formation of eight-membered rings .

Ring-Opening Reactions

Protonated epoxy alcohols react regioselectively with nucleophiles:

Table 3: Regioselective ring-opening of epoxy alcohol derivatives

| Substrate | Nucleophile | Major Product (C-2 attack) | Minor Product (C-3 attack) | ΔG‡ (kcal/mol) | Source |

|---|---|---|---|---|---|

| Protonated epoxy alcohol 6a | MeOH | C-2 methoxy derivative | C-3 methoxy derivative | 11.2 vs. 12.9 |

-

Computational validation : Density functional theory (DFT) calculations confirm a 1.7 kcal/mol preference for C-2 attack due to lower transition-state energy .

Functionalization of the Methoxyphenyl Group

The 3-methoxyphenyl substituent undergoes demethylation and electrophilic substitutions:

-

Demethylation : BBr₃ in CH₂Cl₂ yields phenolic derivatives.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methoxy.

Scientific Research Applications

Scientific Research Applications of 2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione

This compound, also known as N-substituted 1H-isoindole-1,3(2H)-dione, is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. These applications stem from its stable chemical structure and its ability to interact with biological targets.

Preparation Methods

The synthesis of isoindole-1,3-dione derivatives generally involves condensing phthalic anhydride with primary amines, often under controlled conditions to ensure high yield and purity. One method involves the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives, forming new C–C and C-aryl–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: Forms more complex derivatives.

- Reduction: Modifies functional groups attached to the isoindole-1,3-dione core.

- Substitution: Introduces different substituents to the aromatic rings, altering the compound’s properties.

These reactions utilize reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts, with specific temperatures, solvents, and pH levels to optimize product yield and selectivity.

Applications in Scientific Research

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: It is studied for potential biological activities, including anti-inflammatory, antileishmanial, antioxidant, antimicrobial, and anticancer properties .

- Medicine: It is investigated for potential therapeutic effects in treating various diseases. Isoindoline-1,3-dione derivatives are considered important medicinal substances, with the type of pharmacophore determining the action of new derivatives .

- Industry: It is utilized in the production of polymers and other materials due to its stable chemical structure.

Case Studies and Research Findings

- COX Inhibition: Research indicates that 1H-isoindole-1,3(2H)-dione derivatives can inhibit COX-1 and COX-2 enzymes . For instance, a study on new N-substituted 1H-isoindole-1,3(2H)-dione derivatives found that compounds with a longer linker between the isoindole-1,3(2H)-dione part and an arylpiperazine residue showed greater inhibition of COX-2 . The most potent COX-2 inhibitor in the study interacts with Arg120 and Tyr355 via hydrogen bonds and is stabilized by hydrophobic interactions .

- Antimicrobial, Antioxidant, and Anticancer Activities: Isoindole-1,3-(2H) dione derivatives have demonstrated antimicrobial, antioxidant, antileishmanial, and anticancer activities . One study synthesized and evaluated several isoindole-1,3-(2H) dione derivatives, finding that they exhibit a free radical scavenging effect . The compounds also showed antibacterial activity against Gram-positive and Gram-negative strains, with some compounds being highly effective against Leishmania tropica, even more so than the first-line treatment, Glucantime . Furthermore, these compounds exhibited antiproliferative activity against human cancer cell lines .

- Pharmacokinetic and Pharmacodynamic Profiles: Bioinformatics tools suggest that N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives have suitable intestinal absorption rates, good BBB (blood-brain barrier) and CNS (central nervous system) permeabilities, and target MAO B, COX-2, and NF-KB, which are important for antioxidant activities .

- Structure-Activity Relationship (SAR) Analysis: SAR analysis has revealed that the lipophilic properties of isoindole-1,3 (2H) dione derivatives might enhance their antileishmanial and antiproliferative activity . Halogenation of the isoindole-1,3 (2H) dione moiety increases antimicrobial activity .

Data Table

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

5,6-Dichloro-2-(3-methoxyphenyl)isoindoline-1,3-dione

- Key Difference : Chlorine atoms at the 5 and 6 positions of the isoindole ring.

- This compound has been studied for its structural analogs in anticonvulsant research but lacks direct bioactivity data for the methoxyphenyl variant .

2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 13)

2-[2-(2-Hydroxyethoxy)ethoxy]ethyl-1H-isoindole-1,3(2H)-dione

- Key Difference : A polyethylene glycol (PEG) chain substituent.

- Impact : The PEG chain improves aqueous solubility, making it advantageous for drug formulation. This contrasts with the methoxyphenyl variant, which is more lipophilic .

Antitumor Activity of Phthalimide Derivatives

2-[4-(4-Chlorophthalazin-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione (Compound 3)

- Activity : Exhibited antitumor effects against HepG2 cells (IC₅₀ = 217.4 μg/mL). The chlorophthalazine moiety likely intercalates DNA or inhibits topoisomerases .

- Comparison : The absence of a chlorophthalazine group in the methoxyphenyl derivative suggests differing mechanisms of action, possibly relying on methoxy-mediated redox modulation.

Antioxidant and Anti-inflammatory Derivatives

N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide (Compound 1b)

- Key Feature : Thiophene-hydrazide linkage.

- Activity : Designed for antioxidant properties via radical scavenging. Molecular docking indicated high binding affinity to antioxidant enzymes like SOD .

Structural and Physicochemical Properties

Table 1: Substituent Effects on Key Properties

*Predicted using fragment-based methods.

Molecular Docking and Target Interactions

- Sodium Channel Binding : used AutoDock to show that phenylethyl-substituted phthalimides bind to the same site as phenytoin, a sodium channel blocker. The methoxyphenyl group’s electron-donating effects may weaken interactions with the channel’s hydrophobic pockets compared to phenylethyl .

- Antioxidant Enzymes : Derivatives with thiophene or quinazolin moieties () showed higher binding affinities to SOD than the methoxyphenyl variant, likely due to additional hydrogen-bonding groups .

Biological Activity

2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. The introduction of the methoxyphenyl group can be achieved through substitution reactions using methoxyphenyl halides and suitable bases. The optimized reaction conditions in industrial settings enhance yield and purity through the use of catalysts and controlled environments.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The most promising compound exhibited an inhibition zone comparable to that of standard antibiotics like gentamicin .

Anticancer Properties

Research indicates that this compound derivatives possess notable anticancer activity. In vitro studies revealed that these compounds can induce apoptosis in cancer cells and arrest the cell cycle, particularly in human colorectal cancer cell lines (Caco-2 and HCT-116). The structure-activity relationship (SAR) analysis suggests that lipophilicity enhances their antiproliferative effects .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic pathways. Notably, it has shown significant inhibitory activity against xanthine oxidase (XO) and carbonic anhydrase isoenzymes (hCA I and hCA II). The IC50 values for some derivatives were found to be lower than those of established inhibitors like allopurinol, indicating a potential for therapeutic applications in gout and other conditions related to these enzymes .

The biological effects of this compound are attributed to its interactions with specific molecular targets. These interactions can modulate various biochemical pathways, including those involved in inflammation and cancer progression. For example, studies have shown that these compounds can influence pro-inflammatory factors such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.